4-Oxo-L-proline is the Preferred Substrate for Mammalian BDH2 Enzyme with 12,500-Fold Higher Efficiency
In specificity studies, the human enzyme BDH2 (4-oxo-L-proline reductase) demonstrated a 12,500-fold higher catalytic efficiency (kcat/Km) for its native substrate, 4-oxo-L-proline, compared to its previously mis-annotated substrate, (R)-β-hydroxybutyrate [1]. This finding redefines BDH2's primary physiological role and underscores 4-oxo-L-proline's critical importance for studies of proline metabolism.
| Evidence Dimension | Enzymatic catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 12,500-fold higher than (R)-β-hydroxybutyrate |
| Comparator Or Baseline | (R)-β-hydroxybutyrate |
| Quantified Difference | 12,500-fold |
| Conditions | In vitro enzymatic assay using purified recombinant human BDH2 expressed in E. coli [1]. |
Why This Matters
For researchers studying proline metabolism or BDH2 function, using the correct, high-efficiency substrate is essential for obtaining physiologically relevant kinetic data and ensuring assay sensitivity.
- [1] Bozko, M., et al. (2022). Recharacterization of the mammalian cytosolic type 2 (R)-β-hydroxybutyrate dehydrogenase as 4-oxo-L-proline reductase (EC 1.1.1.104). Current Medicinal Chemistry. View Source
